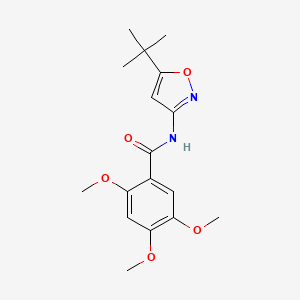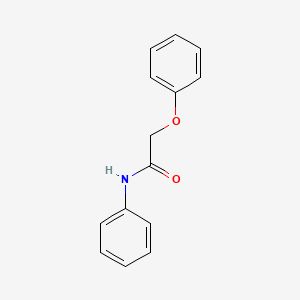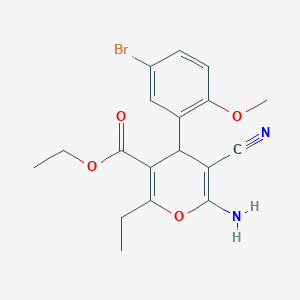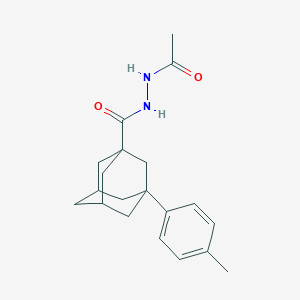![molecular formula C20H19N7 B4885365 3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B4885365.png)
3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C20H19N7 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.17019364 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonded Molecular Structures
Research has demonstrated the formation of hydrogen-bonded molecular structures using related compounds. For example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, complex sheets are formed by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, while its isomer forms chains of edge-fused rings through similar hydrogen bonds (Portilla et al., 2007).
Synthesis of Heterocycles with Dyeing Properties
Compounds derived from 5-pyrazolones, including 3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine, have been synthesized for their dyeing and anticipated biological properties. These heterocycles, including new azo and bisazo dyes, are of interest due to their potential applications in dyeing and biological properties (Bagdatli & Ocal, 2012).
Atropisomeric Relationships and Anti-Inflammatory Properties
A study on 4-aminobipyrazole derivatives, including 3-methyl-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazol-4-amine, revealed their atropisomeric relationships and potential anti-inflammatory properties. These derivatives were analyzed using various methods like NMR, chiral high-performance liquid chromatography, X-ray diffraction, and molecular modeling (Veloso et al., 2012).
Synthesis of Pyrazole Derivatives for Anticancer Applications
Pyrazole derivatives, including 3-phenyl-1H-pyrazole, an intermediate for synthesizing biologically active compounds, have shown potential in cancer treatment. These derivatives are synthesized through reactions involving acetophenone and hydrazine, with the resultant compounds displaying potential as small molecule inhibitors in anticancer studies (Liu, Xu, & Xiong, 2017).
Antimicrobial and Corrosion Inhibition Applications
Some pyrazole derivatives have shown potential in both antimicrobial activities and as corrosion inhibitors. Compounds like 3-amino-1-phenyl-5-pyrazolone and its derivatives were evaluatedfor their effectiveness in preventing copper alloy dissolution in basic medium. These compounds demonstrated high efficiency as corrosion inhibitors and also exhibited higher antibacterial activities compared to conventional bactericides (Sayed et al., 2018).
Antibacterial Evaluation of Azetidinone Derivatives
Research on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one showed promising antibacterial activities against different bacterial strains. These compounds were synthesized through a series of reactions and evaluated for their antimicrobial properties, indicating their potential in developing new therapeutic agents (Chopde, Meshram, & Pagadala, 2012).
Synthesis of Novel Coordination Compounds
A study focusing on the synthesis of new compounds using 5-amino-3-methyl-1-phenylpyrazole explored the creation of azo-dyes and Schiff bases. These compounds were used as sensitizers in dye-sensitized solar cells, highlighting their potential in renewable energy applications (Asiri, 2020).
NMR Reference Compounds in Azo Dye Studies
In the context of NMR studies of azo dyes, certain derivatives of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine were identified as ideal reference compounds. These compounds were analyzed through molecular spectroscopy and quantum-chemical calculations, providing valuable insights into the tautomeric forms of azo dyes (Deneva et al., 2019).
properties
IUPAC Name |
5-methyl-4-[(5-methyl-2-phenylpyrazol-3-yl)diazenyl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-14-13-18(26(24-14)16-9-5-3-6-10-16)22-23-19-15(2)25-27(20(19)21)17-11-7-4-8-12-17/h3-13H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFTNDQYTZVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4885284.png)




![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate](/img/structure/B4885341.png)
![potassium [3-(2,5-dichlorophenoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B4885345.png)

![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4885371.png)
![N-allyl-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4885378.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-1,3-benzodioxol-5-yl)-2-cyclopentylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885384.png)
![2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol](/img/structure/B4885392.png)
